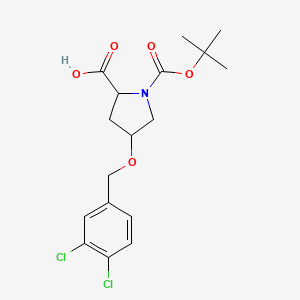

![molecular formula C22H25N3O3 B12301021 N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)

N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

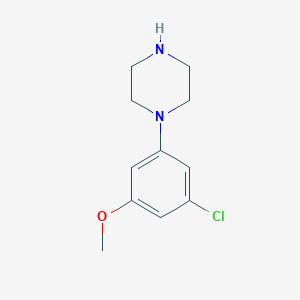

La Niravoline est un composé chimique de formule C₂₂H₂₅N₃O₃. Elle est connue pour ses effets diurétiques et aquaretiques et a été étudiée pour son utilisation potentielle dans le traitement de l'œdème cérébral et de la cirrhose. La Niravoline exerce ses effets pharmacologiques en tant qu'agoniste du récepteur kappa des opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Niravoline implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :

Formation du cycle indane : Le cycle indane est synthétisé par une réaction d'acylation de Friedel-Crafts.

Introduction du cycle pyrrolidine : Le cycle pyrrolidine est introduit par une réaction de substitution nucléophile.

Nitration : Le cycle aromatique est nitré à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.

Couplage final : La dernière étape consiste à coupler le composé aromatique nitré avec l'intermédiaire indane-pyrrolidine dans des conditions basiques.

Méthodes de production industrielle

La production industrielle de la Niravoline suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour l'étape de nitration et de réacteurs à haute pression pour les réactions de couplage afin d'augmenter le rendement et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

La Niravoline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La Niravoline peut être oxydée à l'aide d'agents oxydants forts comme le permanganate de potassium.

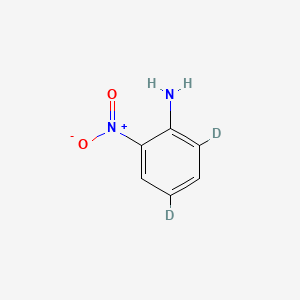

Réduction : Le groupe nitro dans la Niravoline peut être réduit en amine à l'aide d'agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Le cycle aromatique de la Niravoline peut subir des réactions de substitution électrophile.

Réactifs et conditions usuels

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Gaz hydrogène avec catalyseur au palladium ou borohydrure de sodium.

Substitution : Halogénation à l'aide de chlore ou de brome en présence d'un catalyseur acide de Lewis.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines.

Substitution : Formation de dérivés halogénés.

Applications de la recherche scientifique

Chimie : Utilisée comme composé modèle pour étudier les agonistes du récepteur kappa des opioïdes.

Biologie : Étudiée pour ses effets sur l'équilibre hydrique et la diurèse.

Industrie : Explorée pour son utilisation dans le développement de nouveaux médicaments diurétiques avec moins d'effets secondaires que les diurétiques classiques.

Mécanisme d'action

La Niravoline exerce ses effets en agissant comme un agoniste du récepteur kappa des opioïdes. En se liant aux récepteurs kappa des opioïdes, elle induit la diurèse en diminuant la sécrétion de l'hormone antidiurétique de l'hypothalamus et de l'hypophyse postérieure. Cela conduit à une augmentation de l'excrétion d'eau sans altérer l'équilibre électrolytique .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study kappa opioid receptor agonists.

Biology: Investigated for its effects on water balance and diuresis.

Industry: Explored for its use in developing new diuretic drugs with fewer side effects compared to conventional diuretics.

Mécanisme D'action

Niravoline exerts its effects by acting as a kappa opioid receptor agonist. Upon binding to the kappa opioid receptors, it induces diuresis by decreasing the secretion of antidiuretic hormone from the hypothalamus and posterior pituitary. This leads to increased water excretion without altering electrolyte balance .

Comparaison Avec Des Composés Similaires

La Niravoline est comparée à d'autres agonistes du récepteur kappa des opioïdes, tels que :

Nalfurafine : Connue pour ses effets antiprurigineux puissants.

U50,488H : Un agoniste du récepteur kappa des opioïdes bien étudié, présentant des propriétés diurétiques similaires.

Salvinorin A : Un agoniste naturel du récepteur kappa des opioïdes avec une durée d'action plus courte.

Unicité

La Niravoline est unique en raison de son effet aquaretique sélectif, qui augmente l'excrétion d'eau sans provoquer une perte importante d'électrolytes. Cela en fait un candidat prometteur pour le traitement de pathologies comme l'œdème cérébral et la cirrhose, où la rétention d'eau est un problème majeur .

Propriétés

IUPAC Name |

N-methyl-2-(3-nitrophenyl)-N-(2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDAQBWGAOKTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869798 |

Source

|

| Record name | N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)

![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)

![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)

![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)